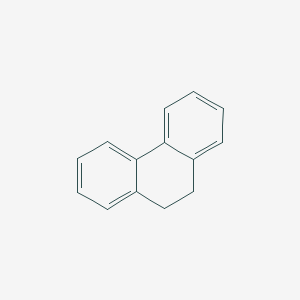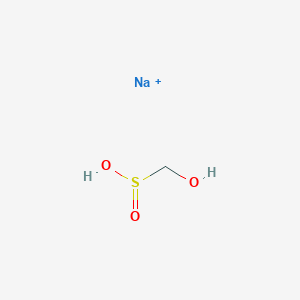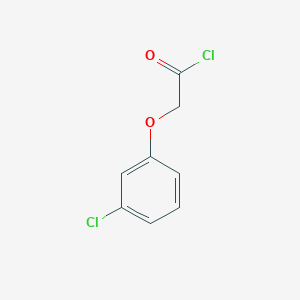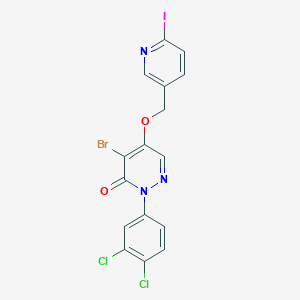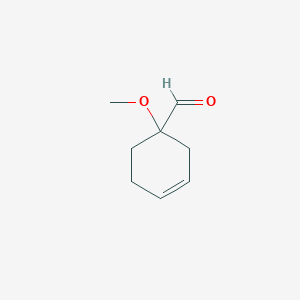
1-Methoxycyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxycyclohex-3-ene-1-carbaldehyde is a chemical compound that is commonly used in scientific research. It is a cyclic aldehyde that is used as a building block in organic synthesis. This compound is also used in the development of new drugs and as a research tool in the study of biological processes.
Mechanism Of Action
The mechanism of action of 1-Methoxycyclohex-3-ene-1-carbaldehyde is not well understood. However, it is believed that this compound acts as a reactive aldehyde that can react with nucleophiles, such as amino acids and proteins.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-Methoxycyclohex-3-ene-1-carbaldehyde are not well documented. However, it is believed that this compound can interact with biological molecules, such as enzymes and proteins, and may have an effect on their activity.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Methoxycyclohex-3-ene-1-carbaldehyde in lab experiments include its availability, ease of synthesis, and versatility as a building block in organic synthesis. However, the limitations of using this compound include its potential reactivity with biological molecules and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the use of 1-Methoxycyclohex-3-ene-1-carbaldehyde in scientific research. One potential direction is the development of new compounds for drug development. This compound can also be used in the study of biological processes, such as enzyme-catalyzed reactions and protein-protein interactions. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on biological molecules.
Synthesis Methods
The synthesis of 1-Methoxycyclohex-3-ene-1-carbaldehyde involves the reaction of cyclohexene with methanol and formaldehyde in the presence of a catalyst. The reaction yields the desired product, which can be purified and used in further research.
Scientific Research Applications
1-Methoxycyclohex-3-ene-1-carbaldehyde is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of new compounds for drug development. This compound is also used in the study of biological processes, such as enzyme-catalyzed reactions and protein-protein interactions.
properties
CAS RN |
117370-82-8 |
|---|---|
Product Name |
1-Methoxycyclohex-3-ene-1-carbaldehyde |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-methoxycyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-10-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3 |
InChI Key |
ADKAKEKFQBWXRH-UHFFFAOYSA-N |
SMILES |
COC1(CCC=CC1)C=O |
Canonical SMILES |
COC1(CCC=CC1)C=O |
synonyms |
3-Cyclohexene-1-carboxaldehyde, 1-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



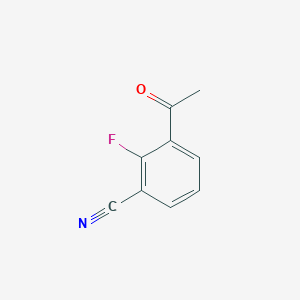
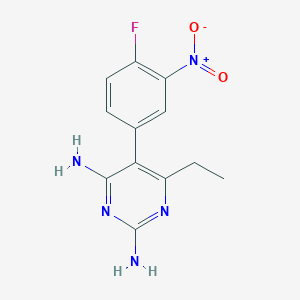
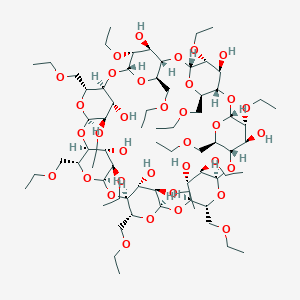
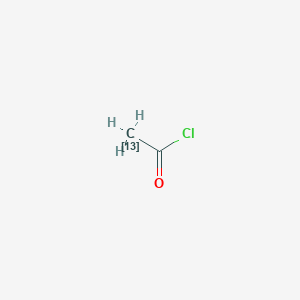
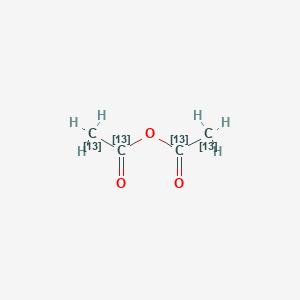
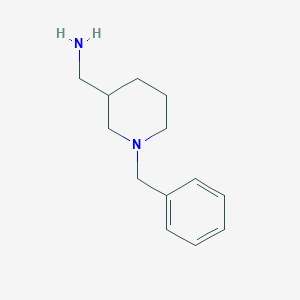
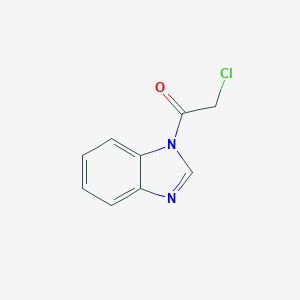
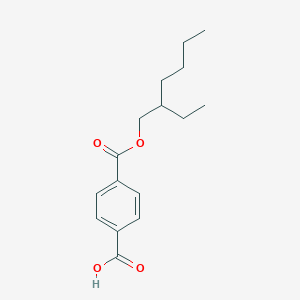
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
